1-[N-(3,4-dichlorobenzyl)-N-(methylsulfonyl)glycyl]piperidine-4-carboxamide
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Overview
Description
1-(2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a piperidine ring, a dichlorophenyl group, and a methanesulfonamido group, making it a unique molecule with significant potential in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the dichlorophenyl group, and the attachment of the methanesulfonamido group. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the dichlorophenyl group.
Amidation reactions: to form the methanesulfonamido group.
Cyclization reactions: to construct the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide: Known for its weight-loss efficacy in diet-induced obese mice.
N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: Synthesized for its unique structural properties.
Uniqueness
1-(2-{N-[(3,4-DICHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETYL)PIPERIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C16H21Cl2N3O4S |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
1-[2-[(3,4-dichlorophenyl)methyl-methylsulfonylamino]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H21Cl2N3O4S/c1-26(24,25)21(9-11-2-3-13(17)14(18)8-11)10-15(22)20-6-4-12(5-7-20)16(19)23/h2-3,8,12H,4-7,9-10H2,1H3,(H2,19,23) |
InChI Key |
NJISCDULZNCJGG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC(=C(C=C1)Cl)Cl)CC(=O)N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
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